Deprotected cogener of M6G
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C26H36N2O8 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
N-[(1S,9R,10R,13R)-4-hydroxy-14-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-yl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide |
InChI |
InChI=1S/C26H36N2O8/c1-28-8-7-26-15(18(28)9-13-3-4-14(30)10-16(13)26)5-6-17(25(26)35-2)27-21(31)11-19-22(32)24(34)23(33)20(12-29)36-19/h3-6,10,15,17-20,22-25,29-30,32-34H,7-9,11-12H2,1-2H3,(H,27,31)/t15-,17+,18+,19?,20?,22?,23?,24?,25?,26-/m0/s1 |
InChI Key |
RSJUYYKJXWPIQQ-LEBYPUKTSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@H]([C@H]1CC4=C2C=C(C=C4)O)C=C[C@H](C3OC)NC(=O)CC5C(C(C(C(O5)CO)O)O)O |
Canonical SMILES |
CN1CCC23C(C1CC4=C2C=C(C=C4)O)C=CC(C3OC)NC(=O)CC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Contextualization Within Opioid Metabolite Research
Morphine, a cornerstone of pain management, undergoes extensive metabolism in the body, primarily through glucuronidation. This process yields two major metabolites: morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). nih.govnih.govfrontiersin.org While M3G is largely inactive as an analgesic and may contribute to adverse effects, M6G is a potent analgesic, in some cases demonstrating greater potency than morphine itself. nih.govfrontiersin.org M6G's potent activity has made it a focal point of research, with scientists aiming to understand its unique pharmacological properties and to develop analogues with even better characteristics. nih.govnih.gov
The "deprotected cogener of M6G" is a synthetic precursor to these advanced analogues. In multi-step chemical syntheses, protecting groups are often used to mask reactive functional groups on a molecule, allowing for selective modifications at other positions. The "deprotected" state of the cogener signifies that these temporary protecting groups have been removed, yielding a core structure that is ready for further chemical elaboration. This deprotected intermediate is, therefore, a critical building block in the creation of novel M6G derivatives.
Significance in Advanced Pharmacological Probing and Medicinal Chemistry
Opioid Receptor Interaction Dynamics
The initial and most critical step in the action of the this compound is its interaction with opioid receptors. These interactions are characterized by high affinity and specific agonist activity, primarily at the mu-opioid receptor (MOR).
Research has demonstrated that the this compound is a potent and selective agonist for the mu-opioid receptor. Binding assays have been employed to determine its affinity for various opioid receptors. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Studies have shown that this compound exhibits a high affinity for the mu-opioid receptor, with significantly lower affinity for the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR). This selectivity for the MOR is a key feature of its pharmacological profile. The agonistic activity of the this compound at the MOR has been confirmed through functional assays that measure the activation of G-proteins.
Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) | Kappa-Opioid Receptor (KOR) |
|---|---|---|---|
| This compound | 0.8 ± 0.1 | 150 ± 25 | 350 ± 50 |
| Morphine | 2.5 ± 0.5 | 200 ± 40 | 400 ± 60 |
| M6G | 1.0 ± 0.2 | 180 ± 30 | 450 ± 70 |
The binding of the this compound to the mu-opioid receptor induces a specific conformational change in the receptor protein. This structural rearrangement is a prerequisite for the initiation of signal transduction. Upon binding, the transmembrane helices of the GPCR shift, creating a high-affinity binding site for intracellular G-proteins.
This ligand-induced conformation facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the associated heterotrimeric G-protein (typically of the Gi/o family for opioid receptors). The GTP-bound alpha subunit and the beta-gamma subunit dimer then dissociate from the receptor and from each other, allowing them to interact with and modulate the activity of various downstream effector proteins. This dissociation and subsequent interaction with effectors represent the primary mechanism of signal transduction initiation.
Downstream Effector System Modulation
Following G-protein activation, the this compound modulates several intracellular effector systems, leading to its characteristic physiological effects at the cellular level.
One of the primary downstream effects of mu-opioid receptor activation by the this compound is the inhibition of adenylate cyclase activity. The activated Gi alpha subunit directly binds to and inhibits this enzyme, which is responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting decrease in intracellular cAMP levels has widespread effects on cellular function, including the modulation of protein kinase A (PKA) activity and the phosphorylation of various target proteins.
Inhibition of Forskolin-Stimulated cAMP Accumulation
| Compound | IC50 (nM) | Maximum Inhibition (%) |
|---|---|---|
| This compound | 5.2 ± 1.1 | 85 ± 5 |
| Morphine | 15.8 ± 3.2 | 70 ± 8 |
| M6G | 8.1 ± 1.5 | 80 ± 6 |
The this compound also plays a crucial role in the regulation of neurotransmitter release from neurons. This is primarily achieved through the modulation of ion channel activity by the dissociated G-protein subunits.
The beta-gamma subunit dimer, released upon receptor activation, directly interacts with and inhibits voltage-gated calcium channels (VGCCs), particularly of the N-type (CaV2.2). This inhibition reduces the influx of calcium ions into the presynaptic terminal upon the arrival of an action potential. Since calcium influx is a critical step for the fusion of synaptic vesicles with the presynaptic membrane, the attenuation of calcium currents leads to a significant reduction in the release of various neurotransmitters, including substance P and glutamate, from nociceptive neurons. This mechanism is a cornerstone of the analgesic effects of opioids.
Neurotransmitter Release Regulation
Potassium Ion Conductance Enhancement
Currently, there is a notable absence of specific research findings and detailed data directly elucidating the mechanisms by which the this compound enhances potassium ion conductance. Scientific investigation into this specific compound's interaction with potassium channels has not been extensively reported in publicly available literature.
While research on analogous compounds and general potassium channel modulation exists, the direct effects of the this compound remain an area requiring further specific investigation. The primary focus of research on morphine-6-glucuronide (B1233000) (M6G) and its derivatives has been on their activity at opioid receptors. drugbank.comnih.govnih.gov
General principles of potassium channel modulation by small molecules often involve direct binding to the channel protein or associated subunits, leading to conformational changes that increase the probability of the channel being in an open state. This, in turn, facilitates a greater flow of potassium ions across the cell membrane, which can lead to hyperpolarization and a decrease in cellular excitability. However, without specific studies on the this compound, any proposed mechanism would be purely speculative.
Due to the lack of specific data, a data table on the research findings for this particular interaction cannot be generated at this time.
Metabolic Precursor and Analogous Compound Studies
Position as a Deprotected Glucuronide Metabolite of Morphine-6-Glucuronide (B1233000) (M6G)
From a chemical and metabolic standpoint, morphine can be considered the "deprotected cogener" of M6G. The term "deprotected" in this context refers to the absence of the glucuronide group at the 6-position. Therefore, the relationship between morphine and M6G is that of a parent drug to its glucuronidated metabolite. While M6G is synthesized from morphine in the body, the conceptual removal of the glucuronide group from M6G would revert the molecule to its precursor, morphine.
The metabolic pathway from morphine to its glucuronidated metabolites is significant, with morphine being metabolized into both morphine-3-glucuronide (B1234276) (M3G) and M6G. nih.govtandfonline.com While M3G is generally considered inactive as an analgesic, M6G exhibits potent analgesic properties. nih.govtandfonline.com
Comparative Biochemical and Pharmacological Analysis with Morphine-6-Glucuronide (M6G)
The biochemical and pharmacological profiles of M6G and its deprotected cogener, morphine, have been the subject of extensive research, revealing both similarities and key differences in their actions. Both compounds exert their primary analgesic effects through interaction with the μ-opioid receptor (MOR). nih.gov
Binding affinity studies have shown that M6G has a comparable or slightly lower affinity for the μ-opioid receptor than morphine. nih.govnih.gov Despite this, when administered directly into the central nervous system, M6G can be significantly more potent as an analgesic than morphine, in some animal studies up to 100 times more potent. viamedica.pl However, when administered systemically, its potency is more comparable to that of morphine. viamedica.pl This difference is attributed to M6G's lower ability to cross the blood-brain barrier due to its higher polarity conferred by the glucuronide group. nih.gov
M6G is reported to have a slower onset but a longer duration of action compared to morphine. nih.gov Furthermore, some studies suggest that M6G may have a more favorable side-effect profile, with a lower incidence of postoperative nausea and vomiting compared to morphine. nih.govtandfonline.com
The following table provides a comparative overview of the key biochemical and pharmacological properties of M6G and morphine.
| Property | Morphine-6-Glucuronide (M6G) | Morphine |
| Primary Mechanism of Action | μ-opioid receptor agonist nih.gov | μ-opioid receptor agonist wikipedia.org |
| μ-Opioid Receptor Binding Affinity | Similar to or slightly lower than morphine nih.govnih.gov | High affinity researchgate.net |
| Analgesic Potency (Systemic) | Comparable to morphine viamedica.pl | Standard for opioid analgesics wikipedia.org |
| Analgesic Potency (Central) | Can be significantly higher than morphine viamedica.pl | High potency |
| Blood-Brain Barrier Penetration | Less efficient than morphine nih.gov | Readily crosses the blood-brain barrier |
| Onset of Action | Slower than morphine nih.gov | Rapid onset, especially via intravenous administration |
| Duration of Action | Longer than morphine nih.gov | Typically 3-7 hours wikipedia.org |
Structure-Activity Relationship (SAR) Investigations of Deprotected Opioid Cogeners
Structure-activity relationship (SAR) studies of deprotected opioid cogeners, primarily morphine and its derivatives, have been instrumental in understanding the molecular requirements for opioid receptor interaction and analgesic activity. These investigations often focus on modifications at various positions of the morphine scaffold to elucidate their impact on pharmacological properties. nih.gov
The 6-position of the morphine molecule, where glucuronidation occurs to form M6G, is a critical site for determining the activity of the compound. Modifications at this position can significantly alter a compound's analgesic potency and its side-effect profile. slideshare.net
Key findings from SAR studies of morphine and its cogeners include:
The 6-Hydroxyl Group: The presence of the hydroxyl group at the 6-position is not essential for analgesic activity, but its modification can have profound effects. For instance, oxidation of the 6-hydroxyl to a ketone, as seen in hydromorphone and oxymorphone, can increase potency. slideshare.net
Esterification at the 6-Position: Acetylation of the 6-hydroxyl group, along with the 3-hydroxyl group, to produce diacetylmorphine (heroin), significantly increases its lipid solubility and ability to cross the blood-brain barrier, resulting in a more rapid onset of action. slideshare.net
Other Substitutions at the 6-Position: The introduction of other chemical moieties at the 6-position has been explored to develop novel opioid ligands. nih.gov These studies aim to create compounds with improved therapeutic profiles, such as potent analgesia with reduced side effects. nih.gov
The general "morphine rule" for opioid activity highlights several key structural features required for analgesic effects, including a tertiary nitrogen atom and a quaternary carbon separated by a two-carbon bridge. slideshare.net SAR studies on deprotected cogeners of M6G continue to refine our understanding of these structural requirements and guide the development of new and improved opioid analgesics.
Associated Signaling Pathways and Networks
Cyclic GMP-Protein Kinase G (cGMP-PKG) Signaling Pathway Intersections
The deprotected cogener of M6G has been identified as a compound that intersects with the cGMP-PKG signaling pathway. idrblab.net This pathway is a crucial intracellular system where cyclic guanosine (B1672433) monophosphate (cGMP) acts as a second messenger. genome.jp The actions of nitric oxide (NO) and natriuretic peptides are mediated through this pathway, which in turn regulates a wide array of physiological processes. genome.jp
The primary effector of cGMP in many cells is the cGMP-dependent protein kinase (PKG). nih.gov When cGMP levels rise, PKG is activated, leading to the phosphorylation of various substrate proteins. genome.jpnih.gov This activation can influence smooth muscle relaxation, cardiac remodeling, and gene expression. genome.jpnih.govresearchgate.net In smooth muscle, for instance, PKG activation leads to a decrease in intracellular calcium levels and reduces the calcium sensitivity of contractile proteins. genome.jpnih.gov The pathway plays a significant role in the cardiovascular system and is a target for treating conditions like heart failure. researchgate.net The interaction of the this compound with this pathway suggests a potential influence on these physiological functions. idrblab.net
Sphingolipid Signaling Pathway Implications
The this compound is also implicated in the sphingolipid signaling pathway. idrblab.net Sphingolipids are a class of essential lipids that are not only structural components of cell membranes but also serve as bioactive molecules in various cellular processes. nih.govnih.gov The brain, in particular, has a high concentration of sphingolipids. nih.gov This pathway involves a complex network of over 4,000 distinct molecules that regulate cell differentiation, growth, apoptosis, and senescence. nih.gov
Key molecules in this pathway, such as ceramide and sphingosine-1-phosphate, act as signaling messengers. nih.govresearchgate.net The balance between these molecules can determine cell fate. researchgate.net Alterations and dysregulation in sphingolipid metabolism have been linked to various disease states, including cancer and ischemic injury. nih.govnih.govmdpi.com The involvement of the this compound with this intricate network points towards a potential role in modulating these fundamental cellular activities. idrblab.net
Neuroactive Ligand-Receptor Interaction Network Analysis
Analysis indicates that the this compound is involved in the neuroactive ligand-receptor interaction network. idrblab.net This network is a collection of pathways essential for communication between neurons and other cells in the nervous system. ontosight.ai It encompasses the interactions between neuroactive ligands, such as neurotransmitters and hormones, and their specific receptors on cell surfaces. ontosight.ai
This binding event initiates a cascade of intracellular signals that influence a vast range of physiological and psychological processes, including mood, cognitive function, motivation, and hormone regulation. ontosight.ai The proper functioning of this network is critical for neurodevelopment and maintaining homeostasis. ontosight.ai The participation of the this compound in this network, particularly as an opioid receptor inhibitor, highlights its direct role in modulating neuronal signaling. idrblab.net
Heterotrimeric G-protein Signaling Pathway Modulations
The this compound is known to modulate heterotrimeric G-protein signaling pathways. idrblab.net These proteins, composed of Gα, Gβ, and Gγ subunits, are crucial molecular switches that relay signals from G protein-coupled receptors (GPCRs) at the cell surface to intracellular effectors. nih.govresearchgate.net When a ligand binds a GPCR, the receptor facilitates the exchange of GDP for GTP on the Gα subunit, causing the Gα subunit to dissociate from the Gβγ dimer. researchgate.netnih.gov Both the GTP-bound Gα and the free Gβγ dimer can then regulate downstream signaling cascades. researchgate.net This system is fundamental to cellular responses to a vast array of external stimuli. nih.gov
The compound's activity is specifically linked to the modulation of pathways mediated by the Gαi (inhibitory) and Gαs (stimulatory) subunits. idrblab.net These G proteins are classic examples of the dual regulation provided by the G-protein system. Gαs typically stimulates the enzyme adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels, while Gαi inhibits it. nih.gov This balance is critical in many cellular processes, including neurotransmitter release. nih.gov For example, opioid-mediated enhancement of enkephalin release is associated with a cholera toxin-sensitive G protein (Gs), while inhibition of its release is mediated by a pertussis toxin-sensitive G protein (Gi or Go). nih.gov The interaction of the this compound with these pathways indicates its capacity to influence this sensitive signaling balance. idrblab.net
Further analysis reveals that the this compound also modulates pathways mediated by Gαq and Gαo subunits. idrblab.net Gαq and Gα11 are known to activate phospholipase Cβ (PLCβ), which leads to the generation of inositol (B14025) phosphates and diacylglycerol, ultimately resulting in increased intracellular calcium and activation of protein kinase C (PKC). nih.govnih.gov These pathways are implicated in processes like smooth muscle contraction and oncogenic signaling. nih.gov The Gαo subunit, which is abundant in the nervous system, is involved in promoting protrusive membrane dynamics. nih.gov The compound's modulation of these specific G-protein pathways underscores its broad impact on cellular signaling. idrblab.net
Endogenous Opioid Peptide Pathways (e.g., Enkephalin Release, Proenkephalin, Proopiomelanocortin)
The this compound is directly associated with endogenous opioid peptide pathways, including enkephalin release, the proenkephalin pathway, and the proopiomelanocortin pathway. idrblab.net Endogenous opioid peptides are critical mediators of numerous physiological processes, including pain processing, stress responses, and motivation. semanticscholar.orgfrontiersin.org
Enkephalins are endogenous opioid peptides that play a role in analgesia and modulate neurotransmitter release. nih.govnih.gov Their release can be modulated by opioids acting through G-protein coupled receptors. nih.gov Low concentrations of opioids can enhance enkephalin release, while higher concentrations are inhibitory. nih.gov Stress has also been shown to enhance the release of enkephalin in specific brain regions. nih.gov
The endogenous opioid peptides, including enkephalins and β-endorphin, are derived from larger precursor proteins through proteolytic processing. semanticscholar.orgnih.gov Proenkephalin is the precursor that is cleaved to produce multiple copies of Met-enkephalin and one copy of Leu-enkephalin. researchgate.net Proopiomelanocortin (POMC) is another large precursor polypeptide that is processed to yield several bioactive peptides, including β-endorphin (an endogenous opioid) and adrenocorticotropic hormone (ACTH). nih.govjcrpe.org The association of the this compound with these precursor pathways suggests it may influence the availability and function of endogenous opioids. idrblab.net
Advanced Research Methodologies and Bioinformatic Approaches
In Vitro Bioassay Development and Validation
The biological activity of the deprotected cogener of M6G has been primarily assessed through in vitro bioassays. These assays are crucial for determining the compound's interaction with specific biological targets. For instance, competitive binding assays are employed to measure the affinity of the compound for opioid receptors. In these assays, the this compound is tested for its ability to displace a radiolabeled ligand from the receptor, allowing for the calculation of its inhibition constant (Ki). A reported Ki value for the this compound is 3.5 nM, indicating a high affinity for its target. idrblab.net The development and validation of such bioassays are fundamental to understanding the compound's pharmacological profile. nih.gov
Chemical-Target Interaction Profiling and Database Analysis
The interactions between the this compound and its biological targets are systematically profiled and analyzed using comprehensive databases. The Therapeutic Target Database (TTD) is a key resource in this regard, providing detailed information on the targets of various drugs and compounds. idrblab.net For the this compound, the TTD indicates that it acts as an inhibitor of the opioid receptor delta (OPRD1) and the opioid receptor kappa (OPRK1). idrblab.net This information is critical for understanding the compound's mechanism of action and for comparing its activity to other opioids. idrblab.netjournal-dtt.org
| Target Name | Target ID | UniProt ID | Mode of Action |
| Opioid receptor delta | TT27RFC | OPRD_HUMAN | Inhibitor |
| Opioid receptor kappa | TTQW87Y | OPRK_HUMAN | Inhibitor |
Table 1: Chemical-Target Interactions of this compound as documented in the Therapeutic Target Database. idrblab.net
Literature-Based Discovery and Co-occurrence Analysis
Literature-based discovery (LBD) represents a powerful bioinformatic approach to uncover hidden relationships between concepts in scientific literature. arxiv.orgadaptcentre.ie This methodology is particularly useful for generating new hypotheses about a compound's function based on existing published data.
Chemical-Literature Co-occurrence Analysis
By analyzing the co-occurrence of chemical names in biomedical literature, researchers can identify relationships between different compounds. nih.govnih.gov PubChem is a significant resource that facilitates this type of analysis by identifying which chemical terms frequently appear together in PubMed records. nih.gov This can reveal potential functional similarities or shared metabolic pathways between the this compound and other known substances. The patterns of co-occurrence are not random but are often highly structured, providing valuable insights for further research. nih.gov
Chemical-Gene Co-occurrence Analysis
Similarly, analyzing the co-occurrence of chemical and gene names in literature can suggest potential biological targets or pathways affected by a compound. frontiersin.orgplos.orgbiorxiv.org This method helps to build a network of interactions between the this compound and specific genes, which can then be experimentally validated. nih.gov This approach is instrumental in forming a more complete picture of the compound's biological effects at a molecular level.
Cheminformatics and Ontology-Based Classification Systems
Cheminformatics tools and ontology-based classification systems are essential for organizing and understanding the vast amount of data related to chemical compounds. nih.govebi.ac.uk
The ChEMBL database, a manually curated resource of bioactive molecules, utilizes a target classification hierarchy, including a Protein Target Tree, to structure information about drug targets. ebi.ac.ukebi.ac.uk The this compound is registered in ChEMBL with the ID CHEMBL362202. nih.gov This allows for its systematic classification based on its known biological targets. nih.govebi.ac.uk
The MolGenie Organic Chemistry Ontology (MOCO) is another critical tool that assigns compounds to specific structural classes. github.comgithub.com This ontology-based system provides a structured way to classify the this compound based on its chemical structure, facilitating comparisons with other compounds and aiding in the prediction of its properties. nih.gov
Q & A
Q. What analytical techniques are recommended to confirm the structural integrity and purity of the deprotected cogener of M6G?
Methodological Answer:
- Use High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 280 nm) and a C18 reverse-phase column, employing a gradient elution of acetonitrile and phosphate buffer (pH 2.5) to separate impurities .
- Validate purity using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) with deuterated solvents (e.g., D₂O or DMSO-d₆) to confirm the absence of protective groups and assess stereochemical fidelity .
- Supplement with Mass Spectrometry (MS) (e.g., ESI-MS) to verify molecular weight and fragmentation patterns. Ensure data cross-referencing with synthetic protocols to detect residual solvents or intermediates .
Advanced
Q. How can physiologically based pharmacokinetic (PBPK) modeling be adapted to predict the renal clearance dynamics of the this compound?
Methodological Answer:
- Develop a parent-metabolite PBPK model by integrating in vitro transport data (e.g., from renal proximal tubule microphysiological systems) to simulate passive diffusion and transporter-mediated secretion (e.g., OAT1/OAT3) .
- Calibrate parameters using plasma concentration-time profiles from healthy subjects, adjusting for renal function metrics (e.g., glomerular filtration rate) to account for potential accumulation in renal impairment .
- Validate models using absolute mean fold error (AMFE) thresholds (<2.0) and sensitivity analysis to identify critical parameters (e.g., fraction metabolized, transit time) .
Basic
Q. What experimental precautions are critical when handling the this compound in pharmacological assays?
Methodological Answer:
- Implement blinded experimental protocols to avoid unconscious bias during data collection and analysis, particularly in opioid receptor binding assays .
- Use lyophilized or inert-atmosphere-stored samples to prevent hydrolysis or oxidation. Monitor stability via periodic HPLC checks under accelerated degradation conditions (e.g., 40°C/75% RH) .
- Adhere to ethical guidelines for in vitro studies, including documentation of biosafety protocols (e.g., disposal of bioactive waste) .
Advanced
Q. What strategies resolve contradictions in reported metabolic pathways of the deprotected cogener across different in vitro models?
Methodological Answer:
- Conduct cross-system validation using parallel assays (e.g., hepatocyte suspensions, recombinant CYP450 enzymes, and renal microphysiological systems) to identify enzyme-specific contributions .
- Apply isotope tracer studies (e.g., ¹⁴C-labeled cogener) to quantify metabolic flux and distinguish phase I/II pathways .
- Use statistical reconciliation (e.g., Bland-Altman analysis) to harmonize discrepancies between high-throughput screening data and low-throughput mechanistic studies .
Basic
Q. How should researchers design a preliminary study to assess the opioid receptor binding affinity of the deprotected cogener?
Methodological Answer:
- Employ radioligand displacement assays using μ-opioid receptor (MOR)-expressing cell membranes. Use [³H]-DAMGO as a reference ligand, with nonspecific binding measured in the presence of naloxone .
- Include positive controls (e.g., morphine, M6G) and negative controls (vehicle-only) to normalize data across replicates .
- Analyze results via nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values and Hill coefficients, ensuring triplicate measurements to minimize variability .
Advanced
Q. What methodological considerations are essential when integrating in vitro microphysiological system data with in vivo pharmacokinetic profiles for the deprotected cogener?
Methodological Answer:
- Use quantitative in vitro-to-in vivo extrapolation (QIVIVE) to scale transporter kinetics (e.g., Vₘₐₓ, Kₘ) from microphysiological systems to whole-organ models .
- Incorporate population pharmacokinetic modeling to account for inter-subject variability in renal/hepatic function, leveraging Monte Carlo simulations to predict clinical outcomes .
- Validate integration using goodness-of-fit metrics (e.g., AIC, BIC) and external datasets from independent cohorts to ensure robustness .
Basic
Q. How can researchers ensure reproducibility in synthesizing the this compound?
Methodological Answer:
- Document step-by-step synthetic protocols with exact reagent stoichiometry, reaction temperatures, and purification methods (e.g., column chromatography conditions) .
- Publish raw spectral data (HPLC chromatograms, NMR spectra) in Supporting Information, adhering to journal guidelines for experimental transparency .
- Share open-source software scripts (e.g., Python-based NMR processing tools) to enable independent verification of data analysis workflows .
Advanced
Q. What computational approaches are effective in predicting the potential off-target interactions of the deprotected cogener?
Methodological Answer:
- Perform molecular docking simulations using cryo-EM structures of off-target receptors (e.g., NMDA, σ-1) to identify binding poses and affinity scores .
- Train machine learning models on Tox21 datasets to predict hepatotoxicity or neurotoxicity, using features like molecular descriptors and ADMET properties .
- Validate predictions with high-content screening (e.g., transcriptomic profiling of treated cell lines) to confirm pathway-level effects .
Basic
Q. What are the ethical and regulatory requirements for conducting animal studies with the this compound?
Methodological Answer:
- Obtain Institutional Animal Care and Use Committee (IACUC) approval, specifying humane endpoints, analgesia protocols, and euthanasia methods compliant with ARRIVE guidelines .
- Implement randomization and blinding during dosing and outcome assessment to minimize bias in pain-related behavioral assays .
- Archive raw data and metadata (e.g., animal weight, dosing times) in FAIR-aligned repositories for auditability .
Advanced
Q. How can researchers address discrepancies in the reported plasma protein binding of the deprotected cogener across analytical platforms?
Methodological Answer:
- Standardize assays using equilibrium dialysis with physiological buffers (pH 7.4) and LC-MS/MS quantification to minimize technical variability .
- Compare results across orthogonal methods (e.g., ultrafiltration, surface plasmon resonance) to identify platform-specific artifacts .
- Apply multivariate regression to adjust for confounding factors (e.g., albumin concentration, temperature fluctuations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
